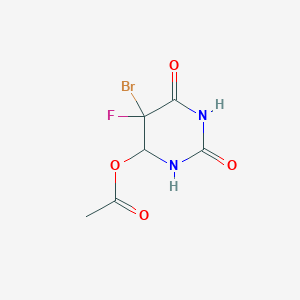
6-Methoxy-Quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-Quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O It is a derivative of quinoxaline, where a methoxy group (-OCH3) is attached to the sixth position of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methoxy-Quinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with 2-methoxybenzil in the presence of an acid catalyst can yield this compound . Another method involves the use of nano-catalysts, such as nano-γ-Fe2O3–SO3H, which facilitate the cyclo-condensation reaction under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred. These approaches not only enhance the yield but also reduce the production of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-Quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Methoxy-Quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoxaline derivatives, including this compound, exhibit antimicrobial, anticancer, and anti-inflammatory activities
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-Quinoxaline involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of its anticancer activity, it may induce apoptosis in cancer cells by causing DNA damage or inhibiting specific signaling pathways .
Comparación Con Compuestos Similares
6-Methoxy-Quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound without any substituents.
2-Methyl-Quinoxaline: A derivative with a methyl group at the second position.
6-Bromo-Quinoxaline: A derivative with a bromine atom at the sixth position.
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other quinoxaline derivatives and potentially more effective in certain applications .
Propiedades
Número CAS |
64894-58-2 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
5,6-dihydroxy-8-methoxy-2,7-dimethylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-7-4-10(17)14-12(21-7)6-9-5-11(20-3)8(2)15(18)13(9)16(14)19/h4-6,18-19H,1-3H3 |
Clave InChI |
PMPFXXWLTIMSFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)



![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)







![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
